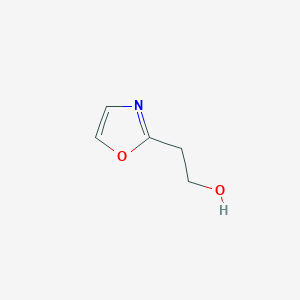
2-(1,3-Oxazol-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Oxazol-2-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound has garnered attention due to its diverse applications in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-2-yl)ethan-1-ol typically involves the reaction of 2-bromoethanol with 2-aminooxazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the oxazole attacks the electrophilic carbon of the bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
2-(1,3-Oxazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form oxazolidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions
Major Products Formed
科学的研究の応用
2-(1,3-Oxazol-2-yl)ethan-1-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(1,3-Oxazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer properties may involve the inhibition of key enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
- 2-(1,3-Oxazol-2-yl)ethanal
- 2-(1,3-Oxazol-2-yl)ethanoic acid
- 2-(1,3-Oxazolidin-2-yl)ethanol
- 2-(1,3-Oxazol-2-yl)ethyl chloride
- 2-(1,3-Oxazol-2-yl)ethylamine
Uniqueness
2-(1,3-Oxazol-2-yl)ethan-1-ol is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities further enhance its significance in medicinal and biological research .
特性
分子式 |
C5H7NO2 |
|---|---|
分子量 |
113.11 g/mol |
IUPAC名 |
2-(1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c7-3-1-5-6-2-4-8-5/h2,4,7H,1,3H2 |
InChIキー |
MYLWVNHBVAEVEQ-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





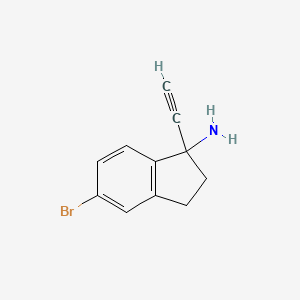
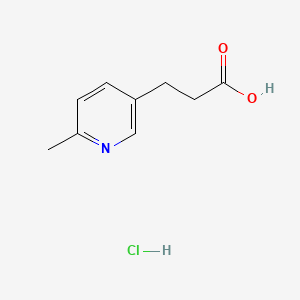
![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)
![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)
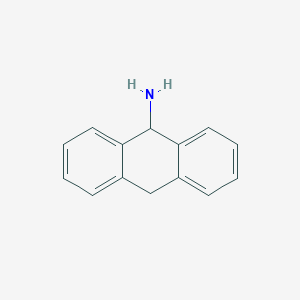
![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
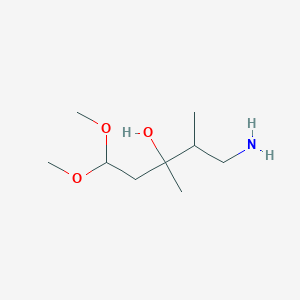
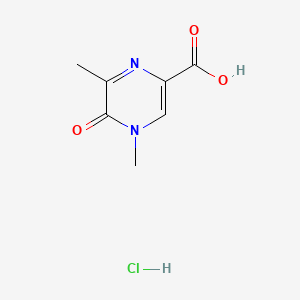

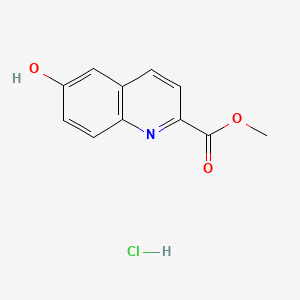
![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
